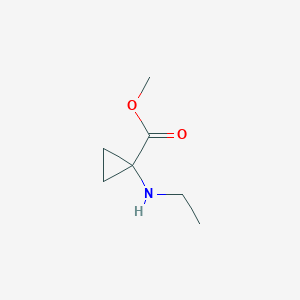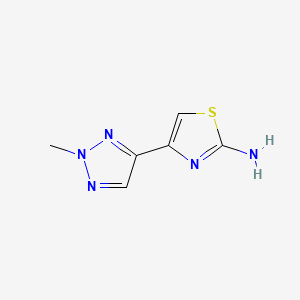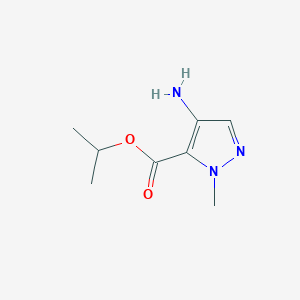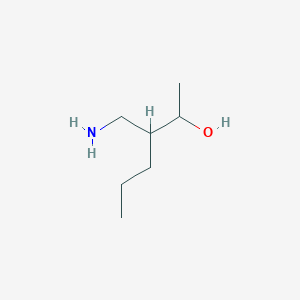
3-Amino-2-methyl-1-(5-methylthiophen-2-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-2-methyl-1-(5-methylthiophen-2-yl)propan-1-ol is a chemical compound with a molecular formula of C9H15NOS. This compound features a thiophene ring, which is a sulfur-containing heterocycle, and an amino alcohol functional group. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methyl-1-(5-methylthiophen-2-yl)propan-1-ol can be achieved through several methods:
-
Starting from Acetylthiophene
Mannich Condensation: Acetylthiophene reacts with formaldehyde and methylamine hydrochloride to form an intermediate, which is then reduced asymmetrically to yield the target compound.
Bromination and Reduction: Acetylthiophene is brominated and then subjected to reduction and hydrolysis to obtain the desired product.
-
Starting from Thiophene
Mannich Reaction: Thiophene undergoes a Mannich reaction with formaldehyde and methylamine, followed by reduction to produce the target compound.
-
Starting from Thiophenecarboxaldehyde
Reductive Amination: Thiophenecarboxaldehyde reacts with methylamine and a reducing agent to form the target compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Mannich reactions followed by asymmetric reduction. The use of metal catalysts or enzymes for asymmetric reduction is common to achieve high yields and enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
- The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
- Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction
- The compound can undergo reduction to form amines or alcohols.
- Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
-
Substitution
- The thiophene ring can undergo electrophilic substitution reactions.
- Halogenation, nitration, and sulfonation are typical substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
3-Amino-2-methyl-1-(5-methylthiophen-2-yl)propan-1-ol has diverse applications in scientific research:
-
Chemistry
- Used as an intermediate in the synthesis of complex organic molecules.
- Serves as a building block for heterocyclic compounds.
-
Biology
- Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
-
Medicine
- Explored as a precursor for pharmaceutical compounds, particularly those targeting neurological disorders.
-
Industry
- Utilized in the production of specialty chemicals and materials.
- Employed in the synthesis of polymers and resins.
Wirkmechanismus
The mechanism of action of 3-Amino-2-methyl-1-(5-methylthiophen-2-yl)propan-1-ol involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways Involved: Modulation of neurotransmitter release, inhibition of enzyme activity, and interaction with cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
-
3-(Methylamino)-1-(5-methylthiophen-2-yl)propan-1-ol
- Similar structure but with a methylamino group instead of an amino group.
- Used in similar applications but may exhibit different reactivity and biological activity.
-
2-Amino-2-methyl-1-propanol
- Lacks the thiophene ring.
- Used as a surfactant and in the synthesis of pharmaceuticals.
Uniqueness
3-Amino-2-methyl-1-(5-methylthiophen-2-yl)propan-1-ol is unique due to the presence of both the thiophene ring and the amino alcohol functional group. This combination imparts distinct chemical reactivity and potential biological activities, making it valuable in various fields of research and industry.
Eigenschaften
Molekularformel |
C9H15NOS |
|---|---|
Molekulargewicht |
185.29 g/mol |
IUPAC-Name |
3-amino-2-methyl-1-(5-methylthiophen-2-yl)propan-1-ol |
InChI |
InChI=1S/C9H15NOS/c1-6(5-10)9(11)8-4-3-7(2)12-8/h3-4,6,9,11H,5,10H2,1-2H3 |
InChI-Schlüssel |
RZNIAOLMUOFIPK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(S1)C(C(C)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Cyclopropylmethyl)amino]propan-2-one](/img/structure/B13161144.png)







![3-[1-(Aminomethyl)cyclobutyl]-1-methylpyrrolidin-3-ol](/img/structure/B13161202.png)




![3-Propyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B13161232.png)
